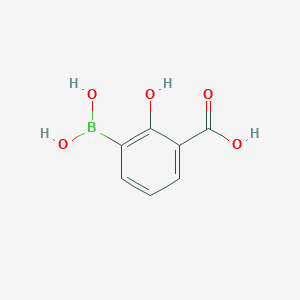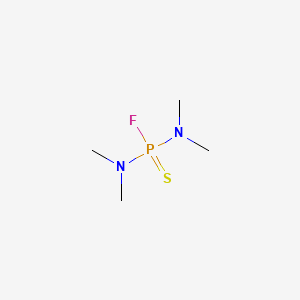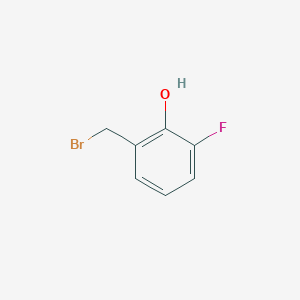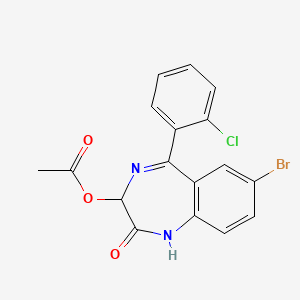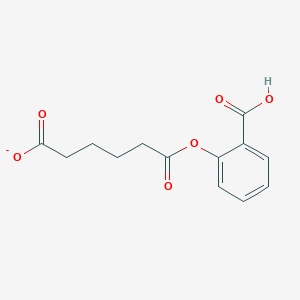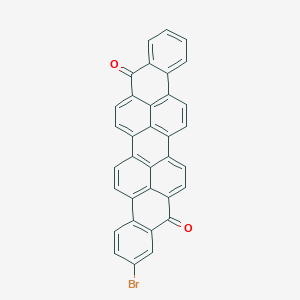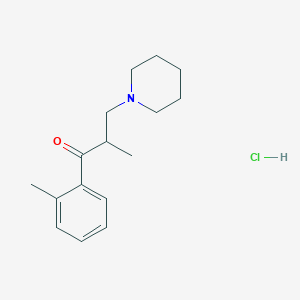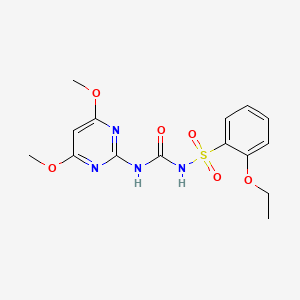
1-(4,6-Dimethoxypyrimidin-2-yl)-3-(2-ethoxyphenyl)sulfonylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4,6-Dimethoxypyrimidin-2-yl)-3-(2-ethoxyphenyl)sulfonylurea is a chemical compound that belongs to the class of sulfonylureas These compounds are known for their diverse applications in various fields, including agriculture, medicine, and industrial chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-Dimethoxypyrimidin-2-yl)-3-(2-ethoxyphenyl)sulfonylurea typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Sulfonylurea Group: The sulfonylurea group is introduced by reacting the pyrimidine derivative with a sulfonyl isocyanate or a sulfonamide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4,6-Dimethoxypyrimidin-2-yl)-3-(2-ethoxyphenyl)sulfonylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonylurea group to corresponding amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a tool for studying enzyme inhibition or protein interactions.
Industry: Used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(4,6-Dimethoxypyrimidin-2-yl)-3-(2-ethoxyphenyl)sulfonylurea involves its interaction with specific molecular targets. The sulfonylurea group is known to bind to certain enzymes or receptors, inhibiting their activity. This can lead to various biological effects, such as enzyme inhibition or modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4,6-Dimethoxypyrimidin-2-yl)-3-(2-methoxyphenyl)sulfonylurea
- 1-(4,6-Dimethoxypyrimidin-2-yl)-3-(2-chlorophenyl)sulfonylurea
- 1-(4,6-Dimethoxypyrimidin-2-yl)-3-(2-fluorophenyl)sulfonylurea
Uniqueness
1-(4,6-Dimethoxypyrimidin-2-yl)-3-(2-ethoxyphenyl)sulfonylurea is unique due to its specific substitution pattern on the aromatic ring and the presence of both methoxy and ethoxy groups. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C15H18N4O6S |
|---|---|
Molekulargewicht |
382.4 g/mol |
IUPAC-Name |
1-(4,6-dimethoxypyrimidin-2-yl)-3-(2-ethoxyphenyl)sulfonylurea |
InChI |
InChI=1S/C15H18N4O6S/c1-4-25-10-7-5-6-8-11(10)26(21,22)19-15(20)18-14-16-12(23-2)9-13(17-14)24-3/h5-9H,4H2,1-3H3,(H2,16,17,18,19,20) |
InChI-Schlüssel |
YKPMGPZYOXHYSO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC=C1S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


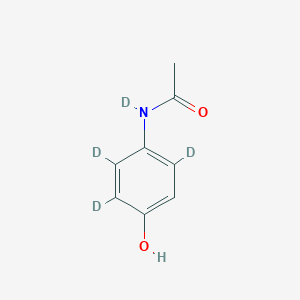
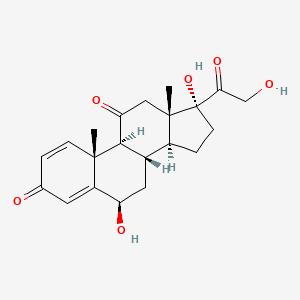


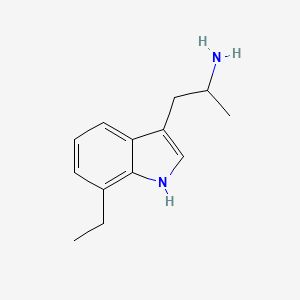
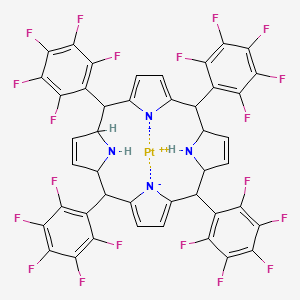
![(8b)-8-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-6-methylergoline](/img/structure/B15288657.png)
